Advanced Technical Guide: 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS 1323966-15-9)
Advanced Technical Guide: 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS 1323966-15-9)
Executive Summary & Chemical Identity[1]
4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS 1323966-15-9) is a highly specialized organofluorine intermediate used primarily in the synthesis of next-generation kinase inhibitors and advanced agrochemicals. Its structural uniqueness lies in the contiguous substitution pattern (2-fluoro, 3-ethoxy, 4-chloro) on the phenyl ring, which serves as a "privileged scaffold" in medicinal chemistry. This specific arrangement modulates metabolic stability (via the fluorine atom blocking the C2 position) and lipophilic binding interactions (via the ethoxy tail), making it a critical building block for optimizing Structure-Activity Relationships (SAR) in drug discovery.
Chemical Identity Table[1][2]
| Property | Detail |
| CAS Number | 1323966-15-9 |
| IUPAC Name | 2-(4-Chloro-3-ethoxy-2-fluorophenyl)acetonitrile |
| Molecular Formula | C₁₀H₉ClFNO |
| Molecular Weight | 213.64 g/mol |
| MDL Number | MFCD19687187 |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
| Key Functional Groups | Nitrile (-CN), Aryl Fluoride, Aryl Chloride, Ether (-OEt) |
Synthetic Methodology & Process Chemistry
The synthesis of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile requires precise regiochemical control. The most robust route involves a linear sequence starting from 4-chloro-2-fluoro-3-hydroxytoluene , utilizing a Wohl-Ziegler bromination followed by nucleophilic substitution.
Mechanistic Pathway (Graphviz Visualization)
Caption: Linear synthesis pathway from the hydroxytoluene precursor via radical bromination and nucleophilic substitution.
Detailed Experimental Protocols
Step 1: O-Alkylation (Ether Formation)
Objective: Install the ethoxy group at the C3 position.
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Reagents: 4-Chloro-2-fluoro-3-hydroxytoluene (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
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Solvent: DMF (Dimethylformamide) or Acetone.
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Protocol:
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Charge the reaction vessel with the phenol precursor and K₂CO₃ in DMF.
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Add Ethyl Iodide dropwise at 0°C to prevent over-alkylation or side reactions.
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Warm to room temperature and stir for 4–6 hours. Monitoring by TLC/HPLC is essential to ensure complete consumption of the phenol.
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Workup: Quench with water, extract with ethyl acetate, and wash with brine.
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Why this works: The phenoxide anion generated by the base attacks the ethyl iodide via an Sɴ2 mechanism. The steric hindrance from the adjacent chlorine and fluorine atoms requires a polar aprotic solvent like DMF to accelerate the rate.
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Step 2: Wohl-Ziegler Bromination
Objective: Functionalize the benzylic methyl group.
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Reagents: Intermediate 1 (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (catalytic).
-
Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) as a greener alternative.
-
Protocol:
-
Dissolve Intermediate 1 in the solvent.
-
Add NBS and AIBN.
-
Reflux (76–80°C) for 2–4 hours.
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Critical Control Point: Monitor for the formation of the dibromo byproduct. Stop the reaction immediately upon disappearance of the starting material.
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Workup: Cool, filter off succinimide byproduct, and concentrate the filtrate.
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Validation: ¹H NMR should show a shift from the methyl singlet (~2.3 ppm) to a benzylic methylene singlet (~4.5 ppm).
-
Step 3: Nucleophilic Substitution (Cyanation)
Objective: Convert the benzyl bromide to the nitrile.
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Reagents: 4-Chloro-3-ethoxy-2-fluorobenzyl bromide (CAS 1323966-30-8), Sodium Cyanide (NaCN, 1.1 eq).
-
Solvent: DMSO or Ethanol/Water gradient.
-
Protocol:
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Dissolve NaCN in DMSO (Caution: Highly Toxic).
-
Add the benzyl bromide solution dropwise at room temperature.
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Heat to 40–50°C. Do not overheat, as this can lead to hydrolysis of the nitrile to the amide/acid.
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Workup: Pour into ice water (in a fume hood), extract with DCM.
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Purification: Recrystallization from Ethanol/Heptane or column chromatography.
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Applications in Drug Development[5]
This compound serves as a "Lego block" for building complex pharmacophores. Its specific utility lies in the Ortho-Fluoro Effect and the Ethoxy Lipophilic Tail .
Kinase Inhibitor Design (EGFR/ALK)
In the development of Tyrosine Kinase Inhibitors (TKIs), particularly for Non-Small Cell Lung Cancer (NSCLC), the phenyl ring is often modified to fit into hydrophobic pockets of the ATP-binding site.
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Metabolic Blocking: The C2-Fluorine atom blocks metabolic oxidation at that position, extending the half-life of the drug.
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Conformational Locking: The fluorine atom can induce a preferred conformation of the ethoxy group via electrostatic repulsion or attraction (dipole-dipole interactions), locking the molecule into a bio-active shape.
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Linker Chemistry: The acetonitrile group is a versatile "handle." It can be:
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Hydrolyzed to Phenylacetic Acid (linker).
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Reduced to Phenethylamine (common in CNS drugs).
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Alkylated to form complex quaternary centers (as seen in some indazole-based inhibitors).
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Agrochemical Intermediates
The 4-chloro-2-fluoro motif is ubiquitous in modern herbicides and fungicides. The nitrile group allows for the synthesis of phenyl-acetamide herbicides, which inhibit very long-chain fatty acid (VLCFA) synthesis in weeds.
Safety & Handling Protocols
Hazard Classification:
-
Acute Toxicity: Oral/Dermal/Inhalation (Category 3/4).
-
Skin/Eye Irritation: Causes serious eye irritation.[1]
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Specific Hazard: Liberates toxic gas (HCN) if in contact with strong acids (due to the nitrile group, though less labile than ionic cyanides).
Handling Requirements:
-
Engineering Controls: All synthesis steps involving NaCN or volatile solvents must be performed in a certified chemical fume hood.
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PPE: Nitrile gloves (double gloving recommended for Step 3), safety goggles, and lab coat.
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Cyanide Waste: Aqueous waste from Step 3 must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.
References
-
Matrix Scientific. (n.d.). Product Data Sheet: 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS 1323966-15-9). Retrieved from
-
PubChem. (2025).[1][2][3] Compound Summary: 4-Chloro-2-fluorophenylacetonitrile (Related Structure Analysis). National Library of Medicine. Retrieved from [1]
-
Google Patents. (2013). Synthetic method of chloro-fluorophenyl benzyl ketones (CN103420823B). (Describes the mandelic acid route for similar fluorinated phenylacetonitriles). Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Fluorophenylacetonitrile and related benzyl nitriles.[1] Retrieved from [4]
Sources
- 1. (4-Chloro-2-fluoro-phenyl)-acetonitrile | C8H5ClFN | CID 2736569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(3-Chloro-2-fluorophenoxy)-2-ethoxyaniline | C14H13ClFNO2 | CID 116688549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 对氟苯乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1 [sigmaaldrich.com]
